6-Chloro-3-iodoquinoline
CAS No.:
Cat. No.: VC16709943
Molecular Formula: C9H5ClIN
Molecular Weight: 289.50 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H5ClIN |
|---|---|
| Molecular Weight | 289.50 g/mol |
| IUPAC Name | 6-chloro-3-iodoquinoline |
| Standard InChI | InChI=1S/C9H5ClIN/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H |
| Standard InChI Key | FYIACJAJSAVPJK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=NC=C(C=C2C=C1Cl)I |
Introduction
Structural and Molecular Characteristics
6-Chloro-3-iodoquinoline (molecular formula: C₉H₅ClIN) features a bicyclic aromatic system with chlorine and iodine substituents at positions 6 and 3, respectively. The molecular weight of this compound is approximately 289.54 g/mol, calculated from the atomic masses of its constituent elements . The iodine atom at position 3 introduces steric and electronic effects that influence reactivity, while the chlorine at position 6 modulates electron distribution across the aromatic system. This dual halogenation pattern enhances the compound’s suitability for further functionalization, particularly in palladium-catalyzed coupling reactions .
Table 1: Comparative Structural Features of Halogenated Quinolines
Synthetic Methodologies
The synthesis of 6-chloro-3-iodoquinoline can be inferred from regioselective iodination protocols developed for analogous compounds. A demonstrated approach involves the use of molecular iodine (I₂) and tert-butyl hydroperoxide (TBHP) in 1,2-dichloroethane (DCE) at elevated temperatures (120°C) . This method, optimized for quinoline derivatives, achieves iodination at the C3 position with high regioselectivity.
Key Synthetic Steps:
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Substrate Preparation: 6-Chloroquinoline serves as the starting material.
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Iodination Reaction: Treatment with I₂ (2 equiv) and TBHP (3 equiv) in DCE at 120°C for 24 hours .
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Workup: Purification via column chromatography yields the desired product.
Table 2: Comparative Yields in Iodination Reactions
*Hypothetical yield extrapolated from analogous reactions .
Applications and Research Implications
Halogenated quinolines are prized for their versatility in drug discovery and materials science. The iodine atom in 6-chloro-3-iodoquinoline enables participation in Suzuki-Miyaura and Ullmann coupling reactions, facilitating the synthesis of biaryl structures . Potential applications include:
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Antimicrobial Agents: Halogenated quinolines exhibit activity against bacterial and fungal pathogens due to interactions with DNA gyrase and topoisomerases .
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Anticancer Research: Iodine’s polarizable nature enhances binding affinity to kinase domains, making such compounds candidates for kinase inhibitor development .
Challenges and Future Directions
Current limitations include the scarcity of direct toxicological data and optimized synthetic protocols for 6-chloro-3-iodoquinoline. Future studies should prioritize:
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